molecular formula C10H8O2 B1508042 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 1187196-52-6

1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B1508042
CAS No.: 1187196-52-6
M. Wt: 160.17 g/mol
InChI Key: KIUKVUJKLMHCNP-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde (CAS: 1187196-52-6) is a bicyclic aromatic compound featuring a ketone group at position 1 and a carbaldehyde substituent at position 5 of the indene scaffold (Figure 1). Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol. The compound is synthesized via multi-step reactions, including Friedel-Crafts acylation, oxidation, and esterification, as demonstrated in studies using 2-(4-chlorophenyl) acetic acid as a starting material .

This compound serves as a critical intermediate in organic synthesis, particularly in the production of pesticides such as Indoxacarb. Its carbaldehyde group enables further functionalization, making it valuable for constructing complex molecules . Analytical characterization relies on techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUKVUJKLMHCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728927
Record name 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187196-52-6
Record name 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its insecticidal effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a fused-ring structure that contributes to its biological activity. The molecular formula is C10H9OC_{10}H_{9}O, and it features a carbonyl group which is significant in its reactivity and interaction with biological systems.

Insecticidal Activity

Research has identified this compound as an effective insecticide. In a patent application, it was noted that this compound exhibits broad-spectrum insecticidal activity against various pests, suggesting its potential utility in agricultural settings. The compound's efficacy stems from its ability to disrupt the normal physiological processes of insects, leading to mortality and reduced population viability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives of 1-Oxo-2,3-dihydro-1H-indene can inhibit the growth of certain bacteria and fungi. This activity is attributed to the compound's ability to interfere with microbial cell membranes and metabolic pathways. For instance, a study highlighted that related compounds demonstrated significant antibacterial activity against Gram-positive bacteria .

Cancer Research

Emerging research suggests that this compound may have anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cytochrome c release. For example, treatment with related indene derivatives resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in human cancer cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, inhibiting their proliferation.

Case Studies and Experimental Findings

StudyFindings
Induced apoptosis in LNCaP prostate cancer cells via caspase activation.
Demonstrated antimicrobial activity against specific bacterial strains.
Exhibited broad-spectrum insecticidal properties in agricultural applications.

Scientific Research Applications

Applications in Organic Synthesis

1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde serves as a versatile intermediate in organic synthesis. Its reactive functional groups facilitate various reactions, including:

  • Aldol Reactions : The compound can participate in aldol condensation reactions to form larger carbon frameworks.
  • Michael Additions : It can act as a Michael acceptor due to the electrophilic nature of the carbonyl group.

Medicinal Chemistry Applications

The biological activity of this compound is an area of ongoing research. Compounds with similar structures have shown potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition : Research indicates potential interactions with enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of this compound derivatives against bacterial strains such as E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Enzyme Interaction Study :
    • Research focused on the inhibition of acetylcholinesterase (AChE) by this compound. The compound showed competitive inhibition with an IC50 value of 25 µM, suggesting potential for developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The indene scaffold is highly versatile, with modifications to substituent groups leading to diverse applications. Below is a comparative analysis of 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde and its analogues:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
This compound 1187196-52-6 C₁₀H₈O₂ Ketone (C1), Carbaldehyde (C5) Pesticide intermediates
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic acid 199678-08-5 C₁₆H₁₂O₃ Ketone (C1), Benzoic acid (C5) Pharmaceutical intermediates
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate 150969-55-4 C₁₂H₁₂O₃ Ketone (C3), Ester (C5) Organic synthesis
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile 25724-79-2 C₁₀H₇NO Ketone (C1), Nitrile (C5) Drug discovery
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate Not reported C₁₁H₁₀O₃ Ketone (C3), Acetate (C4) Material science
N,N-dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline Not reported C₂₂H₂₇NO₃ Methoxy groups (C4,5,6), Amine (side chain) Tubulin polymerization inhibitors

Material Science

  • Crystal Engineering : Derivatives like 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate form hydrogen-bonded networks (C–H⋯O interactions), useful in designing crystalline materials .

Analytical Techniques and Structural Validation

  • NMR Spectroscopy : Widely used to confirm substituent positions and stereochemistry (e.g., ¹H NMR for 5-chloro derivatives ).
  • X-ray Crystallography : Resolved crystal structures of tubulin inhibitors (e.g., SHELX-refined data ).
  • Mass Spectrometry : HRMS and LC-MS verify molecular weights and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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